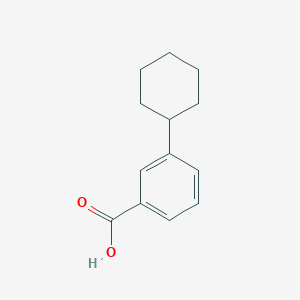

3-Cyclohexylbenzoic acid

Description

Contextual Significance within Aromatic and Aliphatic Carboxylic Acid Chemistry

3-Cyclohexylbenzoic acid serves as a bridge between the distinct realms of aromatic and aliphatic carboxylic acids. Aromatic carboxylic acids, such as benzoic acid, are characterized by the direct attachment of a carboxyl group to an aromatic ring, influencing their acidity and reactivity. In contrast, aliphatic carboxylic acids feature a carboxyl group bonded to a non-aromatic carbon chain, in this case, a cyclohexane (B81311) ring. The presence of both moieties in this compound imparts a hybrid character, making it a subject of interest for studying the interplay between these two fundamental classes of organic compounds.

Overview of Research Trajectories for Cyclohexylbenzoic Acid Scaffolds

Research involving cyclohexylbenzoic acid scaffolds has primarily explored their potential in materials science and medicinal chemistry. The rigid-flexible nature of these molecules makes them suitable candidates for the synthesis of liquid crystals. google.comresearchgate.netacs.orgresearchgate.net The specific geometry and electronic properties of the cyclohexylbenzoic acid core can be modified to influence the mesomorphic properties of the resulting materials. google.comacs.org In the context of medicinal chemistry, the scaffold is investigated as a core structure for the development of new therapeutic agents. smolecule.comsigmaaldrich.cn Researchers explore how modifications to the scaffold affect a compound's biological activity and pharmacokinetic properties. smolecule.comnih.gov

Detailed Research Findings

Scientific investigations have delved into the specific properties and applications of cyclohexylbenzoic acid and its derivatives.

Chemical and Physical Properties

The fundamental properties of this compound and its isomers have been documented.

| Property | This compound | 4-Cyclohexylbenzoic acid |

| CAS Number | 107203-42-9 chemicalbook.com | 20029-52-1 nih.gov |

| Molecular Formula | C13H16O2 bldpharm.com | C13H16O2 nih.gov |

| Molecular Weight | 204.26 g/mol bldpharm.com | 204.26 g/mol nih.gov |

Applications in Liquid Crystal Research

The unique molecular shape of cyclohexylbenzoic acid derivatives makes them valuable components in the formulation of liquid crystal mixtures. These compounds can influence the temperature range and stability of the liquid crystalline phase. google.commade-in-china.com For instance, the addition of certain cyclohexylbenzoic acid derivatives to liquid crystal compositions has been shown to alter properties such as the nematic-isotropic transition temperature (N-I point), dielectric anisotropy (Δε), and viscosity. google.com

Role in Medicinal Chemistry and Biochemistry

In the realm of biochemistry, the 4-isomer, 4-cyclohexylbenzoic acid, has been utilized as a substrate to study the activity of enzymes like cytochrome P450. nih.govresearchgate.netadelaide.edu.auuq.edu.au These studies often compare its metabolism to that of aromatic counterparts like 4-phenylbenzoic acid to understand the enzyme's selectivity for aliphatic versus aromatic C-H bond oxidation. uq.edu.au While 4-cyclohexylbenzoic acid is efficiently hydroxylated by certain P450 enzymes, the aromatic analogue often shows no such oxidation, highlighting the enzyme's geometric and electronic preferences. uq.edu.au

The structural motif of cyclohexylbenzoic acid is also explored in the design of new bioactive molecules. smolecule.comsigmaaldrich.cn For example, derivatives are synthesized and evaluated for their potential as enzyme inhibitors or receptor modulators. smolecule.comsigmaaldrich.cn The specific stereochemistry and substitution pattern of the cyclohexylbenzoic acid scaffold can significantly impact the biological activity of the resulting compounds. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

3-cyclohexylbenzoic acid |

InChI |

InChI=1S/C13H16O2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,14,15) |

InChI Key |

NBRXQSILGBSKBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC(=CC=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclohexylbenzoic Acid and Structural Analogs

Carbon-Carbon Bond Formation Strategies

The construction of the carbon skeleton of 3-cyclohexylbenzoic acid can be achieved by forming a bond between the cyclohexyl group and the benzoic acid core or by introducing the carboxyl group onto a pre-existing cyclohexylbenzene (B7769038) structure.

Introduction of Cyclohexyl Moiety onto Benzoic Acid Core

One direct approach involves the coupling of a cyclohexyl precursor with a benzoic acid derivative. While specific examples for this compound are not prevalent in the provided literature, analogous cross-coupling reactions are a cornerstone of modern organic synthesis. For instance, transition metal-catalyzed reactions, such as Suzuki or Negishi coupling, could theoretically be employed. chemistry.coachillinois.edu In a hypothetical Suzuki coupling, a cyclohexylboronic acid could be reacted with a 3-halobenzoic acid (e.g., 3-bromobenzoic acid or 3-iodobenzoic acid) in the presence of a palladium catalyst and a base to form the desired carbon-carbon bond. oc-praktikum.deajgreenchem.com

The general scheme for a Suzuki coupling reaction is as follows:

R-X + R'-B(OH)2 --[Pd catalyst, Base]--> R-R'

Where R would be the benzoic acid moiety, X a halogen, and R' the cyclohexyl group.

Carboxylation Reactions for Benzoic Acid Formation

An alternative strategy involves the introduction of a carboxyl group onto a cyclohexylbenzene scaffold. This can be accomplished through various carboxylation methods. One such method is the reductive coupling of a halide with carbon dioxide. organic-chemistry.org For example, 3-cyclohexylbromobenzene could potentially be converted to a Grignard reagent or an organolithium species, which would then react with carbon dioxide (CO2) to form the corresponding carboxylate salt. Subsequent acidification would yield this compound.

Another approach is the Friedel-Crafts acylation of cyclohexylbenzene, followed by oxidation. For instance, cyclohexylbenzene can be acylated with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to produce 3-acetylcyclohexylbenzene. The acetyl group can then be oxidized to a carboxylic acid using a strong oxidizing agent.

Functional Group Interconversions and Modifications

A significant number of synthetic routes to this compound and its analogs rely on the modification of functional groups on a pre-assembled carbon skeleton. These methods include oxidation of alkyl groups, reduction of aromatic rings, and hydrolysis of esters.

Oxidation Pathways to Carboxylic Acids

The oxidation of an alkyl group attached to the benzene (B151609) ring at the meta-position relative to the cyclohexyl group is a common and effective method for synthesizing benzoic acid derivatives. openstax.orglibretexts.orgyoutube.com For this strategy, a precursor such as 3-cyclohexyltoluene would be required. The methyl group of the toluene (B28343) moiety is susceptible to oxidation by strong oxidizing agents. leah4sci.comyoutube.com

Common oxidizing agents for this transformation include:

Potassium permanganate (B83412) (KMnO4) in a hot, acidic, or basic solution. openstax.orglibretexts.org

Chromic acid (H2CrO4), often generated in situ from sodium dichromate (Na2Cr2O7) and sulfuric acid (H2SO4). youtube.com

The reaction proceeds via the oxidation of the benzylic carbon. libretexts.orgyoutube.com A key requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon. youtube.comyoutube.com Therefore, a precursor like 3-cyclohexyl-tert-butylbenzene would be resistant to this type of oxidation. openstax.org

| Precursor | Oxidizing Agent | Product | Key Conditions |

|---|---|---|---|

| 3-Cyclohexyltoluene | Potassium permanganate (KMnO4) | This compound | Heat, aqueous solution |

| 3-Cyclohexylethylbenzene | Sodium dichromate (Na2Cr2O7) / H2SO4 | This compound | Heat |

Reduction and Hydrogenation Reactions

The synthesis of this compound can also be achieved through the reduction of a related aromatic compound. For example, the catalytic hydrogenation of biphenyl-3-carboxylic acid would lead to the saturation of one of the phenyl rings, yielding this compound. This reaction typically requires a metal catalyst, such as rhodium on carbon or platinum oxide, and is carried out under a hydrogen atmosphere at elevated pressure.

Conversely, the reduction of the carboxylic acid functional group itself is a common transformation. Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4). chemguide.co.uklibretexts.orgambeed.com This reaction is typically performed in an anhydrous ether solvent, followed by an acidic workup. chemguide.co.uk While this reaction does not directly produce this compound, it is a relevant functional group interconversion for its structural analogs.

Ester Hydrolysis to Carboxylic Acids

A widely used method for the preparation of carboxylic acids is the hydrolysis of their corresponding esters. This can be achieved under either acidic or basic conditions. For the synthesis of this compound, a precursor such as methyl 3-cyclohexylbenzoate or ethyl 3-cyclohexylbenzoate would be required.

Base-catalyzed hydrolysis (saponification): The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. This reaction produces the carboxylate salt, which is then protonated in a subsequent step with a strong acid to yield the carboxylic acid.

Acid-catalyzed hydrolysis: The ester is heated with a strong acid, such as hydrochloric acid or sulfuric acid, in the presence of water. This is a reversible reaction, and the equilibrium can be driven towards the products by using a large excess of water.

This method is particularly useful as a final step in a multi-step synthesis where the carboxyl group might be protected as an ester to avoid unwanted side reactions.

| Ester Precursor | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Methyl 3-cyclohexylbenzoate | 1. NaOH (aq), Heat 2. HCl (aq) | Sodium 3-cyclohexylbenzoate | This compound |

| Ethyl 3-cyclohexylbenzoate | H2SO4 (aq), Heat | - | This compound |

Alkylation and Arylation Techniques

The introduction of aryl groups onto benzoic acid scaffolds is a powerful tool for creating structural diversity. Direct C-H arylation techniques, in particular, have emerged as efficient methods that avoid the need for pre-functionalized starting materials. Pioneering work in this area demonstrated the ortho-arylation of aromatic carboxylic acids using palladium catalysts. researchgate.net Two primary methods have been developed for the direct ortho-arylation of free benzoic acids.

The first method utilizes a palladium catalyst with stoichiometric silver acetate, which acts to remove iodide from the reaction. This process typically employs an aryl iodide as the coupling partner and is conducted in acetic acid as the solvent. researchgate.net It is particularly effective for the arylation of electron-rich to moderately electron-poor benzoic acids and shows good tolerance for chloride and bromide substituents on either of the reacting molecules. researchgate.net A notable challenge with this method can be a competing side reaction involving the arylation of the acetic acid solvent. researchgate.net

A second, complementary method is suitable for a broader range of substrates, including both electron-rich and electron-poor benzoic acids. researchgate.net This approach uses an aryl chloride as the coupling partner, along with a cesium carbonate base and a specific phosphine (B1218219) ligand, n-butyl-di-1-adamantylphosphine, in a solvent such as dimethylformamide (DMF). researchgate.net These palladium-catalyzed C-H activation strategies represent a significant advance over classical methods, offering a more direct route to arylated benzoic acid derivatives.

| Arylation Method | Catalyst System | Coupling Partner | Solvent | Substrate Scope |

| Method 1 | Palladium / Silver Acetate | Aryl Iodide | Acetic Acid | Electron-rich to moderately electron-poor benzoic acids |

| Method 2 | Palladium / n-butyl-di-1-adamantylphosphine / Cs₂CO₃ | Aryl Chloride | DMF | Electron-rich and electron-poor benzoic acids |

Multi-Step Synthetic Sequences Exemplified by Related Compounds

The synthesis of halogenated cyclic compounds, including derivatives of cyclohexylbenzoic acid, often involves multi-step sequences that allow for precise control over the final substitution pattern. Halogen atoms serve as versatile synthetic handles, enabling further functionalization through various cross-coupling reactions. The preparation of these halogenated derivatives can be achieved through processes that involve the halogenation of precursor molecules. For instance, processes for manufacturing halogenated precursors of alkenones have been developed, which can be adapted for the synthesis of various halogenated cyclic structures. google.com

A key strategy involves the oxidation of a substituted toluene to the corresponding benzoic acid. For example, a continuous process has been described for the preparation of substituted benzoic acids, where a compound such as 2,3-dichlorotoluene (B105489) is oxidized using nitric acid in a continuous reactor at elevated temperature and pressure (150-180°C and 15-25 bar). google.com This method can achieve high selectivity (95-100%) for the desired benzoic acid product. google.com Such approaches can be envisioned for starting materials containing a cyclohexyl group attached to a halogenated toluene to produce halogenated cyclohexylbenzoic acids.

Synthetic strategies for complex molecules can be broadly categorized as linear, convergent, or divergent. In a convergent synthesis , different fragments of the target molecule are prepared separately and then joined together late in the sequence. This approach is often more efficient for building complex structures.

Conversely, a divergent synthesis strategy begins with a common intermediate that is systematically modified to create a library of structurally related compounds. This approach is particularly powerful for exploring structure-activity relationships in medicinal chemistry. A recent example illustrating this principle is the Lewis acid-catalyzed divergent synthesis of cyclobutyl and biscyclobutenyl amines from bicyclo[1.1.0]butane (BCB) ketones and esters. chemrxiv.org Depending on the specific Lewis acid and the nature of the BCB starting material (ketone vs. ester), the reaction with triazinanes can be directed toward two distinct product classes. chemrxiv.org

Pathway 1 (Ketones): BCB ketones react with triazinanes under B(C₆F₅)₃ catalysis in a "cycloaddition/ring-opening" process to yield cis-cyclobutyl diamines. chemrxiv.org

Pathway 2 (Esters): BCB esters, when treated with triazinanes and In(OTf)₃, produce butterfly-shaped biscyclobutenyl amines. chemrxiv.org

This divergence originates from the different ways the Lewis acid activates the bicyclo[1.1.0]butane system. chemrxiv.org Although this example does not produce cyclohexylbenzoic acid, it clearly demonstrates the core principle of divergent synthesis, where a single class of precursors can be channeled into distinct structural scaffolds by carefully selecting catalysts and reaction conditions.

Modern Synthetic Approaches

Modern organic synthesis is increasingly adopting continuous flow chemistry to improve efficiency, safety, and scalability. In a flow process, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This technology is highly applicable to the synthesis of substituted benzoic acids.

A continuous process reactor system has been patented for the synthesis of substituted benzoic acids via the oxidation of corresponding toluenes. google.com The system involves preheating the reactants (e.g., 2,3-dichlorotoluene and dilute nitric acid) before they are mixed and passed through tubular reactors. google.com The use of thermic fluid in the reactor jackets allows for precise temperature control, which is crucial for managing the exothermic reaction. google.com This setup enables the production of compounds like substituted benzoic acids with high selectivity. google.com

| Parameter | Description | Advantage in Flow Synthesis |

| Temperature | Precisely controlled using heating/cooling jackets. google.com | Enhanced safety, improved selectivity, rapid optimization. |

| Pressure | Maintained by back-pressure regulators. | Allows for superheating of solvents, increasing reaction rates. uc.pt |

| Residence Time | The time reactants spend in the reactor, controlled by flow rate and reactor volume. nih.gov | Precise control over reaction progress, minimizing side product formation. |

| Mixing | Efficient mixing is achieved in micro-channel reactors. | Faster reaction rates compared to batch processes. |

| Scalability | Production is scaled up by running the system for longer or by "numbering-up" (parallel reactors). | Avoids the challenges of scaling up large batch reactors. |

Enantioselective catalysis, the synthesis of a specific chiral product using a catalytic amount of a chiral agent, is a cornerstone of modern chemistry. unl.edu While this compound itself is achiral, the principles of enantioselective catalysis are highly relevant for the synthesis of its chiral derivatives or related chiral cyclic compounds. The goal is to create a chiral environment that favors the formation of one enantiomer over the other. unl.edumdpi.com

Lewis acid catalysis is a common strategy. Chiral Lewis acids can coordinate to a substrate, effectively shielding one face of the molecule and directing an incoming reagent to the other face. unl.edu For a catalyst to be effective, it should ideally hold the reacting substrate in close proximity and in a well-defined orientation, often through chelation where the substrate binds to the metal center at two points. unl.edu This reduces the conformational freedom of the transition state, allowing for a more effective transfer of chirality.

Recent advancements have seen the merger of different catalytic modes, such as in enantioselective photocatalysis. For example, a dual catalytic system combining a chiral oxazaborolidine Lewis acid with an Iridium(III) photocatalyst was used to synthesize chiral cyclobutane (B1203170) derivatives from cinnamate (B1238496) esters and styrenes. mdpi.com Similarly, chiral Lewis bases, such as phosphines and amines, have been used to catalyze reactions of allenoates to generate molecular complexity with high enantioselectivity. rsc.org These examples highlight the sophisticated strategies available for controlling stereochemistry in systems related to cyclohexylbenzoic acid, enabling access to specific, single-enantiomer products.

Chemical Reactivity and Mechanistic Investigations of 3 Cyclohexylbenzoic Acid Derivatives

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that readily undergoes a variety of transformations to produce a range of derivatives. These reactions are fundamental in organic synthesis and are crucial for the incorporation of the 3-cyclohexylbenzoyl scaffold into larger molecules.

Derivatization to Esters, Amides, and Acid Chlorides

The conversion of 3-cyclohexylbenzoic acid into its corresponding esters, amides, and acid chlorides is a cornerstone of its chemical reactivity. These derivatives are often key intermediates in the synthesis of more complex molecules.

Esters are commonly synthesized through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed is removed. Microwave-assisted esterification has also been shown to be a highly efficient method for the synthesis of various esters, significantly reducing reaction times and improving yields.

| Alcohol | Catalyst | Reaction Conditions | Product | Yield (%) |

| Methanol | H₂SO₄ | Reflux | Methyl 3-cyclohexylbenzoate | High |

| Ethanol (B145695) | H₂SO₄ | Microwave, 88°C, 5 min | Ethyl 3-cyclohexylbenzoate | 94 |

| Propanol | H₂SO₄ | Reflux | Propyl 3-cyclohexylbenzoate | Good |

| Isopropanol | H₂SO₄ | Reflux | Isopropyl 3-cyclohexylbenzoate | Moderate |

Amides are typically formed by the reaction of this compound with an amine. This reaction often requires the activation of the carboxylic acid, as the direct reaction with an amine can be slow. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). Alternatively, the carboxylic acid can be converted to the more reactive acid chloride, which then readily reacts with an amine to form the amide. A one-pot method using titanium tetrachloride (TiCl₄) as a mediator has been shown to be effective for the amidation of various carboxylic acids with a range of amines, providing good to excellent yields.

Acid chlorides are highly reactive derivatives and are valuable synthetic intermediates. They are typically prepared by treating this compound with thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride is effective and proceeds by converting the hydroxyl group of the carboxylic acid into a good leaving group, which is then displaced by a chloride ion.

Metal Coordination and Complex Formation

The carboxylate group of this compound can act as a ligand, coordinating to metal ions to form a variety of metal-organic frameworks (MOFs) and coordination polymers. The structure and properties of these materials are influenced by the nature of the metal ion, the coordination mode of the carboxylate, and the presence of other ligands.

Lanthanide complexes with substituted benzoic acids have been synthesized and structurally characterized, often exhibiting interesting photoluminescent properties. The coordination of the carboxylate can be monodentate, bidentate (chelating or bridging), or a combination thereof, leading to the formation of discrete molecules, one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. For instance, lanthanide complexes with dimethylaminobenzoic acid have been shown to form dimeric structures. While specific studies on this compound are limited, its coordination behavior is expected to be similar to other substituted benzoic acids.

Transformations of the Cyclohexyl Moiety

The saturated cyclohexyl ring is generally less reactive than the other functional groups in the molecule. However, under specific conditions, it can undergo oxidation and hydroxylation reactions.

Site-Selective Oxidation and Hydroxylation Mechanisms

The oxidation of the cyclohexyl ring typically occurs at the benzylic position (the carbon atom attached to the aromatic ring) due to the stabilization of the resulting radical or carbocation intermediate by the adjacent benzene (B151609) ring. Oxidation of alkylbenzenes with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can lead to the formation of benzoic acid, cleaving the cyclohexyl ring. However, under milder and more controlled conditions, selective oxidation to introduce a hydroxyl or keto group is possible.

Enzymatic hydroxylation, particularly by cytochrome P450 enzymes, offers a high degree of selectivity. Studies on the oxidation of 4-cyclohexylbenzoic acid by CYP199A4 have shown that the enzyme can catalyze the aliphatic oxidation of the cyclohexyl ring. The mechanism of these enzymatic reactions often involves the generation of a high-valent iron-oxo species that abstracts a hydrogen atom from the substrate, followed by radical rebound to form the hydroxylated product.

Ring Transformations and Scission Pathways

Under forcing oxidative conditions, the cyclohexyl ring can undergo cleavage. The initial phase of oxidation of alkyl-substituted aromatic compounds can involve radical addition to the aromatic ring, followed by reaction with oxygen. This can lead to the formation of a bicyclic peroxy intermediate that subsequently undergoes ring cleavage, producing various smaller, oxygenated products. While specific studies on the ring scission of the cyclohexyl moiety in this compound are not widely reported, it is plausible that under strong oxidative stress, similar pathways involving radical-mediated ring-opening could occur.

Reactions on the Aromatic Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions. The position of substitution is directed by the two existing substituents: the carboxylic acid group and the cyclohexyl group.

The carboxylic acid group is an electron-withdrawing group and a meta-director. It deactivates the aromatic ring towards electrophilic attack, making the reaction conditions for substitution generally harsher than for benzene itself.

The cyclohexyl group is an alkyl group and is considered an ortho-, para-director. It is an activating group, meaning it increases the electron density of the aromatic ring through an inductive effect, making it more susceptible to electrophilic attack at the positions ortho and para to it.

In this compound, the directing effects of the two substituents are in opposition. The carboxylic acid group directs incoming electrophiles to the 5-position (meta to the -COOH group), while the cyclohexyl group directs to the 2-, 4-, and 6-positions (ortho and para to the cyclohexyl group). The outcome of an electrophilic substitution reaction will depend on the specific reaction conditions and the nature of the electrophile. Generally, the activating effect of the alkyl group is stronger than the deactivating effect of the carboxylic acid group, often leading to a mixture of products with substitution occurring at the positions activated by the cyclohexyl group.

Halogenation , such as bromination, in the presence of a Lewis acid catalyst like ferric bromide (FeBr₃), would be expected to yield a mixture of bromo-substituted products. The major products would likely be those where bromine has substituted at the positions ortho and para to the activating cyclohexyl group.

Nitration , typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group onto the aromatic ring. Due to the deactivating nature of the carboxylic acid group, this reaction requires careful control of temperature to avoid unwanted side reactions. The substitution pattern would again be influenced by the competing directing effects of the existing substituents.

Sulfonation , using fuming sulfuric acid, introduces a sulfonic acid group. This reaction is reversible and can be used to block certain positions on the aromatic ring to direct other substituents to desired locations.

Electrophilic Aromatic Substitution Patterns (e.g., Nitration)

The regioselectivity of electrophilic aromatic substitution (EAS) on a benzene ring is dictated by the electronic properties of the substituents already present. In the case of this compound, the ring is substituted with a cyclohexyl group at position 3 and a carboxylic acid group at position 1. These two substituents exert competing directing effects.

The carboxylic acid (-COOH) group is an electron-withdrawing group and acts as a deactivating meta-director. quora.comtruman.edu It withdraws electron density from the aromatic ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the positions meta to itself (i.e., position 5). libretexts.org Conversely, the cyclohexyl group, an alkyl substituent, is an electron-donating group. It activates the ring by inductively donating electron density, making the ring more nucleophilic and thus more reactive towards electrophiles. unizin.org Activating groups are ortho- and para-directors, meaning the cyclohexyl group directs incoming electrophiles to positions 2, 4, and 6. pressbooks.pub

When both an activating and a deactivating group are present, the position of the incoming electrophile is primarily controlled by the more powerful activating group. vanderbilt.edu Therefore, substitution is expected to occur at the positions that are ortho and para to the cyclohexyl group and meta to the carboxylic acid group. The positions ortho to the cyclohexyl group are 2 and 4, and the para position is 6. The positions meta to the carboxylic acid are 3 and 5. The overlapping positions that satisfy the directing influence of both groups are positions 2, 4, and 6, which are ortho/para to the activator, and position 5, which is meta to the deactivator. However, the activating group's influence is predominant.

In the specific case of the nitration of this compound, the incoming nitronium ion (NO₂⁺) will be directed to the positions activated by the cyclohexyl group. The potential products are 2-nitro-3-cyclohexylbenzoic acid, 4-nitro-3-cyclohexylbenzoic acid, and 6-nitro-3-cyclohexylbenzoic acid. Steric hindrance from the bulky cyclohexyl group may influence the ratio of the products, potentially disfavoring substitution at the ortho positions (2 and 6) compared to the para position (4).

A similar substitution pattern is observed in the nitration of 3-methylbenzoic acid, where the methyl group is an ortho-, para-directing activator and the carboxylic acid is a meta-directing deactivator. The major products are those where the nitro group is directed by the activating methyl group.

| Substrate | Major Products | Position of Nitration Relative to Substituents |

|---|---|---|

| 3-Methylbenzoic Acid | 2-Nitro-3-methylbenzoic acid 4-Nitro-3-methylbenzoic acid 6-Nitro-3-methylbenzoic acid | Ortho to -CH₃, Meta to -COOH Para to -CH₃, Ortho to -COOH Ortho to -CH₃, Ortho to -COOH |

| This compound (Predicted) | 2-Nitro-3-cyclohexylbenzoic acid 4-Nitro-3-cyclohexylbenzoic acid 6-Nitro-3-cyclohexylbenzoic acid | Ortho to Cyclohexyl, Meta to -COOH Para to Cyclohexyl, Ortho to -COOH Ortho to Cyclohexyl, Ortho to -COOH |

Nucleophilic Aromatic Substitution in Substituted Analogs

Nucleophilic aromatic substitution (SNAr) is a reaction mechanism distinct from electrophilic aromatic substitution. It involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. wikipedia.org For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group, typically positioned ortho or para to a good leaving group (such as a halide). nih.govlibretexts.org

This compound itself is not a suitable substrate for SNAr because its aromatic ring is not sufficiently electron-poor and it lacks a suitable leaving group. However, appropriately substituted analogs of this compound can be designed to undergo this type of reaction.

For a derivative of this compound to be reactive towards nucleophiles, it would require:

A good leaving group: A halogen, such as fluorine or chlorine, attached to the aromatic ring. Aryl fluorides are often excellent leaving groups in SNAr reactions. youtube.com

A strong electron-withdrawing group: A group like a nitro (-NO₂) or cyano (-CN) group positioned ortho or para to the leaving group. This is crucial for stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. wikipedia.orglibretexts.org

Consider a hypothetical analog, 4-fluoro-3-cyclohexyl-5-nitrobenzoic acid . In this molecule:

The fluorine atom at position 4 serves as the leaving group.

The nitro group at position 5 is a powerful electron-withdrawing group. It is positioned ortho to the fluorine leaving group.

The carboxylic acid group at position 1 also contributes to the electron-deficient nature of the ring.

Due to the presence of the ortho-nitro group, the carbon atom attached to the fluorine is highly electrophilic and susceptible to attack by a nucleophile (e.g., an alkoxide, amine, or thiol). The reaction would proceed via the addition of the nucleophile to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the fluoride (B91410) ion to yield the substituted product.

| Component | Role in SNAr Reaction | Example in Hypothetical Substrate (4-Fluoro-3-cyclohexyl-5-nitrobenzoic acid) |

|---|---|---|

| Nucleophile (Nu⁻) | Attacks the electron-deficient ring | CH₃O⁻, R₂NH, RS⁻ |

| Leaving Group | Displaced by the nucleophile | Fluorine at C-4 |

| Activating Group | Stabilizes the Meisenheimer intermediate | Nitro group at C-5 (ortho to leaving group) |

| Aromatic Ring | Undergoes substitution | 3-Cyclohexyl-5-nitrobenzoic acid core |

| Product | Result of substitution | 4-Nu-3-cyclohexyl-5-nitrobenzoic acid |

Palladium-Catalyzed Cross-Coupling Precursors

Derivatives of this compound are valuable precursors for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. nih.gov The Suzuki-Miyaura coupling, in particular, is widely used for the synthesis of biaryl compounds. tcichemicals.com This reaction typically involves the coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. nih.gov

To be used in these reactions, this compound must first be functionalized into a suitable precursor. This can be achieved in two primary ways:

Halogenation: The aromatic ring can be halogenated (e.g., brominated or iodinated) to create an aryl halide precursor. For example, bromination of this compound can yield derivatives like 2-bromo-3-cyclohexylbenzoic acid or 5-bromo-3-cyclohexylbenzoic acid . These compounds can then react with various arylboronic acids in a Suzuki-Miyaura coupling to produce substituted biphenyl (B1667301) carboxylic acids. researchgate.netajgreenchem.com

Borylation: The aromatic ring can be converted into an organoboron compound. This involves converting a C-H or C-Halogen bond into a C-B bond, often resulting in a boronic acid or a boronate ester derivative, such as 3-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid . This borylated derivative can then be coupled with a range of aryl or heteroaryl halides.

These precursors enable the synthesis of a diverse array of complex molecules where the this compound scaffold is linked to other aromatic or vinylic systems. The reaction conditions are generally mild and tolerant of many functional groups, including the carboxylic acid moiety. nih.gov

| Precursor Type | Example Precursor | Coupling Partner | Product Type |

|---|---|---|---|

| Aryl Halide | 5-Bromo-3-cyclohexylbenzoic acid | Phenylboronic acid | 5-Phenyl-3-cyclohexylbenzoic acid |

| Aryl Halide | 5-Bromo-3-cyclohexylbenzoic acid | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-3-cyclohexylbenzoic acid |

| Organoboron | 3-Cyclohexyl-5-(pinacolborato)benzoic acid | 4-Chloropyridine | 3-Cyclohexyl-5-(pyridin-4-yl)benzoic acid |

| Organoboron | 3-Cyclohexyl-5-(pinacolborato)benzoic acid | 1-Bromonaphthalene | 3-Cyclohexyl-5-(naphthalen-1-yl)benzoic acid |

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a specific crystal structure determination for the 3-cyclohexyl isomer is not publicly available, analysis of the parent compound, benzoic acid, provides a clear example of the data and insights gained from this technique. The crystal structure of benzoic acid reveals that it crystallizes in the monoclinic space group P21/c. rsc.org Molecules of benzoic acid form centrosymmetric dimers in the solid state, linked by a pair of strong hydrogen bonds between their carboxyl groups. rsc.orgorgchemboulder.com This dimerization is a characteristic feature of most carboxylic acids in the solid phase.

The crystallographic data for a related compound like benzoic acid allows for the creation of a detailed structural model.

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the geometry of the unit cell. |

| Space Group | P21/c | Defines the symmetry elements within the unit cell. rsc.org |

| Unit Cell Dimensions | a = 5.52 Å, b = 5.14 Å, c = 21.90 Å β = 97° | The lengths and angle of the smallest repeating unit of the crystal. rsc.org |

| Molecules per Unit Cell (Z) | 4 | Indicates the number of molecules contained within one unit cell. rsc.org |

| Key Feature | Centrosymmetric Dimers | Molecules are linked by O-H···O hydrogen bonds (2.64 Å) between carboxyl groups. rsc.org |

For 3-Cyclohexylbenzoic acid, an X-ray diffraction experiment would similarly be expected to reveal the unit cell parameters, space group, and the conformation of the cyclohexyl ring (likely a chair conformation) relative to the phenyl ring. It would also definitively measure the intermolecular hydrogen bonding distances of the carboxylic acid dimer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and type of unique proton and carbon environments in a molecule. For this compound, the spectrum is characterized by distinct regions corresponding to the carboxylic acid proton, the aromatic protons, and the aliphatic protons of the cyclohexyl ring.

The ¹H NMR spectrum would show a characteristic deshielded singlet for the carboxylic acid proton, typically above 10 ppm. The aromatic region would display complex multiplets corresponding to the four protons on the substituted benzene (B151609) ring. The cyclohexyl group would exhibit a series of broad, overlapping multiplets in the upfield region (typically 1.2-2.6 ppm).

The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom. The carbonyl carbon of the carboxylic acid is highly deshielded, appearing around 173 ppm. docbrown.info The aromatic carbons appear in the 125-150 ppm range, with the carbon attached to the cyclohexyl group (C3) and the carbon attached to the carboxyl group (C1) being distinct from the others. The aliphatic carbons of the cyclohexyl ring would be observed in the upfield region of 25-45 ppm.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Carboxyl (-COOH) | > 11.0 | Singlet (broad) | Highly deshielded due to electronegativity of oxygen and hydrogen bonding. |

| Aromatic (Ar-H) | 7.3 - 8.1 | Multiplets | Four distinct protons on the benzene ring with complex splitting patterns. |

| Cyclohexyl (CH-Ar) | ~2.6 | Multiplet | Benzylic-type proton, deshielded by the aromatic ring. |

| Cyclohexyl (-CH₂) | 1.2 - 1.9 | Multiplets | Ten protons of the cyclohexyl ring in various overlapping environments. |

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carboxyl (C=O) | ~173 | Carbonyl carbon, highly deshielded. docbrown.info |

| Aromatic (C-COOH) | ~130 | Quaternary carbon attached to the carboxyl group. |

| Aromatic (C-Cyclohexyl) | ~149 | Quaternary carbon attached to the cyclohexyl group. |

| Aromatic (Ar-C) | 126 - 133 | Four CH carbons in the aromatic ring. |

| Cyclohexyl (CH-Ar) | ~45 | Methine carbon attached to the aromatic ring. |

| Cyclohexyl (-CH₂) | 26 - 35 | Five methylene carbons of the cyclohexyl ring. |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and establishing the complete bonding framework of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds. For this compound, COSY would be crucial for tracing the connectivity within the cyclohexyl ring, showing correlations between the methine proton and its adjacent methylene protons, as well as between neighboring methylene protons. It would also show correlations between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum. For instance, the aromatic proton signals would correlate to their corresponding aromatic carbon signals, and the aliphatic cyclohexyl protons would correlate to their respective aliphatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). This is particularly useful for identifying connectivity involving quaternary (non-protonated) carbons. Key HMBC correlations for this compound would include:

Correlation from the protons on the aromatic ring to the quaternary carboxyl carbon (C=O).

Correlation from the cyclohexyl methine proton (CH-Ar) to the aromatic carbons C2, C3, and C4.

Correlations between aromatic protons and neighboring aromatic carbons, confirming their relative positions.

Together, these 2D NMR techniques provide a complete and unambiguous map of the molecular structure in solution.

Isotopic labeling involves the selective replacement of an atom (like ¹²C or ¹H) with a specific NMR-active isotope (like ¹³C or ²H). This technique is employed to simplify complex spectra, enhance sensitivity, or probe specific structural features or metabolic pathways. docbrown.infoinstanano.com

While no specific isotopic labeling studies have been published for this compound, the methodology could be readily applied. For example, the compound could be synthesized using a ¹³C-labeled precursor, such as benzoic acid with the carboxyl carbon labeled as ¹³C (¹³COOH). This would result in a this compound molecule with a significantly enhanced signal for the carboxyl carbon in the ¹³C NMR spectrum. This specific labeling would be useful for studying intermolecular interactions involving the carboxyl group, such as dimerization or binding to a receptor, as changes in the chemical environment of the labeled carbon could be monitored with high sensitivity. Alternatively, selective deuteration (replacement of ¹H with ²H) of the cyclohexyl ring could be used to simplify the crowded aliphatic region of the ¹H NMR spectrum, allowing for clearer analysis of the aromatic proton signals.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a distinct "fingerprint" based on its functional groups.

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions characteristic of its carboxylic acid, aromatic, and aliphatic moieties.

The most prominent feature is the extremely broad absorption band for the O-H stretch of the carboxylic acid dimer, which typically spans from 3300 to 2500 cm⁻¹. orgchemboulder.com Superimposed on this broad peak are the sharper C-H stretching vibrations. The C-H stretches for the aromatic ring appear just above 3000 cm⁻¹, while the C-H stretches for the cyclohexyl group appear just below 3000 cm⁻¹. vscht.cz

Another key diagnostic peak is the intense C=O (carbonyl) stretching vibration of the carboxylic acid, which is expected in the region of 1760-1690 cm⁻¹. orgchemboulder.com Conjugation with the aromatic ring and hydrogen bonding in the dimer typically place this peak around 1700 cm⁻¹. Other significant absorptions include the C-O stretching and O-H bending of the carboxyl group, and C=C stretching vibrations from the aromatic ring.

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity/Appearance |

|---|---|---|---|

| 3300 - 2500 | O-H Stretch | Carboxylic Acid (dimer) | Strong, Very Broad |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium to Weak |

| 3000 - 2850 | C-H Stretch | Cyclohexyl (Aliphatic) | Medium |

| 1760 - 1690 | C=O Stretch | Carboxylic Acid (Carbonyl) | Strong, Sharp |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Weak |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid | Strong |

| 950 - 910 | O-H Bend (out-of-plane) | Carboxylic Acid (dimer) | Medium, Broad |

Raman Spectroscopy Applications

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, yielding a specific fingerprint for a particular compound. For this compound, the Raman spectrum is characterized by vibrational modes originating from its three main structural components: the cyclohexyl ring, the benzene ring, and the carboxylic acid group.

The analysis of related molecules, such as isomers of hydroxybenzoic acid and aminobenzoic acid, demonstrates that the position of substituents on the benzene ring leads to significant and identifiable differences in Raman scattering peaks. scielo.brresearchgate.net These differences act as definitive fingerprints for each isomer. In the case of this compound, the meta-substitution pattern dictates a unique set of ring vibration modes compared to its ortho- and para-isomers.

Key vibrational bands for this compound can be assigned as follows:

Carboxylic Acid Group: Vibrations associated with the C=O stretching, C-O stretching, and O-H bending modes are prominent. Dimerization through hydrogen bonding, common in carboxylic acids, can influence the position and width of the O-H band.

Benzene Ring: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The characteristic ring breathing modes and C-C stretching vibrations are sensitive to the substitution pattern. The meta-substitution of the cyclohexyl group influences the intensity and frequency of these modes.

Cyclohexyl Group: Aliphatic C-H stretching vibrations from the cyclohexyl ring are expected just below 3000 cm⁻¹. Other modes, such as CH₂ scissoring, wagging, and twisting, as well as C-C stretching of the saturated ring, contribute to the complexity of the spectrum in the 800-1500 cm⁻¹ region.

Interactive Table: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Structural Unit |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Benzene Ring |

| Aliphatic C-H Stretch | 2850 - 2950 | Cyclohexyl Group |

| C=O Stretch (Dimer) | 1680 - 1710 | Carboxylic Acid |

| C=C Ring Stretch | 1580 - 1610 | Benzene Ring |

| CH₂ Scissoring | 1440 - 1465 | Cyclohexyl Group |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. This precision allows for the determination of a molecule's elemental formula by distinguishing between compounds with the same nominal mass but different atomic compositions. For this compound, HRMS is used to confirm its molecular formula, C₁₃H₁₆O₂. The ability to measure fragment ion masses with high accuracy can also help differentiate between isobaric species during fragmentation analysis. docbrown.info

Interactive Table: Exact Mass Calculation for this compound

| Element | Count | Isotopic Mass (amu) | Total Mass (amu) |

|---|---|---|---|

| Carbon (¹²C) | 13 | 12.000000 | 156.000000 |

| Hydrogen (¹H) | 16 | 1.007825 | 16.125200 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total Exact Mass | | | 204.114995 |

Note: The molecular weight of p-Cyclohexylbenzoic acid is listed as 204.2649, which corresponds to the chemical formula C13H16O2. nist.gov

Fragmentation Pattern Analysis for Structural Inference

In electron ionization mass spectrometry (EI-MS), the ionized molecule (molecular ion, M⁺) undergoes fragmentation, breaking into smaller, charged fragments. The resulting pattern is characteristic of the molecule's structure. The fragmentation of this compound can be predicted by analogy to benzoic acid and other substituted aromatics. docbrown.infolibretexts.org

The mass spectrum of benzoic acid is dominated by key fragmentation pathways, including the loss of a hydroxyl radical (•OH, M-17) to form the stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105, and the loss of the entire carboxyl group (•COOH, M-45) to produce the phenyl cation ([C₆H₅]⁺) at m/z 77. docbrown.info For this compound, similar fragmentation pathways are expected, along with cleavages involving the cyclohexyl ring.

Key predicted fragmentation pathways for this compound (Molecular Ion [M]⁺• at m/z 204) include:

Loss of •OH (M-17): Scission of the C-OH bond in the carboxyl group yields the 3-cyclohexylbenzoyl cation at m/z 187.

Loss of •COOH (M-45): Cleavage of the C-C bond between the benzene ring and the carboxyl group results in the 3-cyclohexylphenyl cation at m/z 159.

Loss of C₆H₁₁• (M-83): Cleavage of the bond between the cyclohexyl and phenyl rings can lead to a fragment corresponding to the benzoyl cation if rearrangement occurs, or a carboxyphenyl cation at m/z 121.

Loss of H₂O (M-18): A common fragmentation for carboxylic acids, particularly under certain ionization conditions.

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 204 | [C₁₃H₁₆O₂]⁺• (Molecular Ion) | - |

| 187 | [C₁₃H₁₅O]⁺ | •OH (17 Da) |

| 159 | [C₁₂H₁₅]⁺ | •COOH (45 Da) |

| 121 | [C₇H₅O₂]⁺ | •C₆H₁₁ (83 Da) |

Electronic and Magnetic Resonance Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Aromatic compounds like this compound exhibit characteristic absorption bands due to π → π* transitions within the benzene ring.

The UV-Vis spectrum of benzoic acid in aqueous solution shows two main absorption bands: a strong B-band (benzenoid) around 230 nm and a weaker, broader C-band (or E2-band) around 274 nm. rsc.org The cyclohexyl group attached to the benzene ring is an alkyl substituent, which acts as a weak auxochrome. This substituent is expected to cause a slight bathochromic shift (shift to longer wavelengths) and possibly a hyperchromic effect (increase in absorbance) on these bands compared to unsubstituted benzoic acid. The meta-position of the substituent generally has a less pronounced effect on the spectrum than ortho or para substitution.

Interactive Table: Expected UV-Vis Absorption Maxima for this compound

| Band | Electronic Transition | Expected λₘₐₓ (nm) |

|---|---|---|

| B-Band | π → π* | ~232 - 238 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species containing one or more unpaired electrons. farmaceut.orgnih.gov Such species are paramagnetic and include free radicals, transition metal ions, and certain triplet state molecules. farmaceut.org The fundamental principles of EPR are analogous to Nuclear Magnetic Resonance (NMR), but it probes electron spin transitions in a magnetic field rather than nuclear spin transitions. farmaceut.org

In its neutral, ground-state form, this compound is a diamagnetic molecule. All its electrons are paired in molecular orbitals. Therefore, this compound is EPR silent and would not produce an EPR spectrum under normal conditions.

EPR spectroscopy could only be applied to study this compound if it were converted into a paramagnetic species. Such scenarios include:

Formation of a Radical Ion: One-electron oxidation or reduction of the molecule could generate a radical cation or anion, respectively, which would be EPR active.

Complexation with a Paramagnetic Center: If this compound were used as a ligand in a complex with a paramagnetic transition metal ion, EPR could be used to probe the electronic environment of the metal center and its interaction with the ligand.

Spin Trapping Studies: In a chemical reaction where this compound might generate or interact with short-lived free radicals, EPR in conjunction with spin-trapping techniques could be used to detect and identify those radicals. farmaceut.org

Without such modifications, EPR is not a suitable technique for the direct characterization of the ground-state this compound molecule.

Fluorescence Spectroscopy of Coordination Complexes

Extensive literature searches did not yield specific research findings on the fluorescence spectroscopy of coordination complexes involving this compound. Consequently, data regarding the excitation and emission wavelengths, quantum yields, or fluorescence lifetimes for such complexes are not available in the reviewed scientific literature. The influence of coordinating this compound to various metal centers on the resulting complex's fluorescence properties has not been documented in the searched scholarly articles. Therefore, no data tables or detailed research findings can be provided for this specific topic.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 3-Cyclohexylbenzoic acid.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. greeley.org DFT calculations, often using hybrid functionals like B3LYP combined with a suitable basis set such as 6-311++G(2d,p), are employed to determine the optimized molecular geometry of this compound. jocpr.com These calculations provide precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

The electronic structure of the molecule is also thoroughly analyzed using DFT. Calculations can map the molecular electrostatic potential (MEP) surface, which illustrates the charge distribution and helps in identifying regions susceptible to electrophilic and nucleophilic attack. The distribution of electrons within the molecule, including the core, valence, and Rydberg sub-shells, can be predicted, offering a complete picture of its electronic configuration. jocpr.com

Table 1: Calculated Geometric Parameters for this compound (Optimized using DFT/B3LYP) Note: The values in this table are representative and based on typical DFT calculations for similar substituted benzoic acids. orientjchem.org

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C(carboxyl)-C(ring) | 1.49 | |

| C=O | 1.22 | |

| C-O | 1.35 | |

| O-H | 0.97 | |

| C(ring)-C(cyclohexyl) | 1.52 | |

| Bond Angles (°) ** | ||

| O=C-O | 123.0 | |

| C(ring)-C-O | 118.5 | |

| C(ring)-C(cyclohexyl)-C(cyclohexyl) | 111.5 | |

| Dihedral Angles (°) ** | ||

| C(ring)-C(ring)-C(carboxyl)=O | 180.0 | |

| C(ring)-C(ring)-C(cyclohexyl)-C(cyclohexyl) | 45.0 (staggered) |

Quantum chemical calculations are highly effective in predicting spectroscopic parameters. Time-dependent DFT (TD-DFT) is used to calculate electronic transitions, which correspond to UV-Vis absorption spectra. researchgate.net By computing excitation energies and oscillator strengths, the method can predict the absorption maxima (λmax) in various solvents. researchgate.net Furthermore, calculations of vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. jocpr.comorientjchem.org

Table 2: Relative Energies of this compound Conformers Note: This table presents hypothetical data to illustrate the results of a typical conformational analysis.

| Conformer | Orientation of Cyclohexyl Group | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

| 1 | Equatorial (Staggered) | 45° | 0.00 (most stable) |

| 2 | Axial (Staggered) | 45° | +2.1 |

| 3 | Equatorial (Eclipsed) | 0° | +4.5 |

| 4 | Axial (Eclipsed) | 0° | +6.8 |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com

The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. taylorandfrancis.com From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and are used to predict how it will behave in chemical reactions. jocpr.com

Table 3: Calculated Reactivity Descriptors for this compound Note: These values are illustrative, based on typical DFT calculations for aromatic carboxylic acids.

| Descriptor | Formula | Calculated Value (eV) |

| HOMO Energy (E_HOMO) | - | -9.25 |

| LUMO Energy (E_LUMO) | - | -1.88 |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 7.37 |

| Ionization Potential (I) | -E_HOMO | 9.25 |

| Electron Affinity (A) | -E_LUMO | 1.88 |

| Electronegativity (χ) | (I + A) / 2 | 5.565 |

| Chemical Hardness (η) | (I - A) / 2 | 3.685 |

| Chemical Softness (S) | 1 / (2η) | 0.136 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

MD simulations are extensively used to study the interactions between a ligand, such as this compound, and a biological target, typically a protein. nih.govnih.gov These simulations can predict the binding mode of the ligand within the protein's active site and characterize the stability of the resulting complex. researchgate.net

The simulation tracks the trajectory of the ligand and protein over time, allowing for the analysis of key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and ionic bonds. researchgate.netresearchgate.net Metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to assess the stability of the complex and the flexibility of different protein regions upon ligand binding. Binding free energy calculations, using methods like MM/PBSA, can provide a quantitative estimate of the binding affinity. nih.gov This information is invaluable for understanding the mechanism of action and for the rational design of more potent molecules. nih.gov

Table 4: Analysis of Simulated Interactions between this compound and a Hypothetical Protein Target Note: This table illustrates typical data obtained from an MD simulation analysis.

| Interaction Type | Interacting Group on Ligand | Key Amino Acid Residues | Average Distance (Å) / Occupancy (%) |

| Hydrogen Bond | Carboxylic acid (-COOH) | Arg120, Tyr355 | 2.8 Å / 85% |

| Hydrophobic | Cyclohexyl Ring | Leu384, Val523, Ile345 | N/A |

| Hydrophobic | Phenyl Ring | Phe518, Trp387 | N/A |

| Pi-Cation | Phenyl Ring | Arg120 | 4.5 Å |

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are employed to study these solvation effects by explicitly modeling the solvent molecules around the solute (this compound). mdpi.comrsc.org These simulations provide insights into the structure of the solvation shell and the specific interactions (e.g., hydrogen bonding) between the solute and solvent. rsc.org

Table 5: Calculated Solvation Free Energy (ΔG_solv) of this compound in Various Solvents Note: The values are hypothetical and for illustrative purposes.

| Solvent | Dielectric Constant (ε) | ΔG_solv (kcal/mol) |

| Water | 78.4 | -7.5 |

| Ethanol (B145695) | 24.5 | -9.2 |

| Acetone (B3395972) | 20.7 | -8.8 |

| Cyclohexane (B81311) | 2.0 | -3.1 |

of this compound

Computational and theoretical chemistry provide powerful tools for investigating the reactivity and properties of molecules at an atomic level. Through the application of quantum mechanical calculations, such as Density Functional Theory (DFT), it is possible to model reaction mechanisms, characterize transient species like transition states, and compute key kinetic and thermodynamic parameters that govern chemical transformations. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles and methodologies can be illustrated by examining analogous and related chemical systems.

Elucidation of Transition States and Reaction Pathways

The synthesis of this compound, a substituted aromatic carboxylic acid, can be envisaged through pathways such as the Friedel-Crafts reaction or direct carboxylation of cyclohexylbenzene (B7769038). Computational modeling is instrumental in elucidating the intricate details of these reaction pathways, particularly in identifying the high-energy transition states that connect reactants, intermediates, and products.

A primary mechanism for the formation of such compounds is electrophilic aromatic substitution. In this process, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the formation of a cationic intermediate known as a sigma complex or Wheland intermediate. The stability of this intermediate is a key factor in determining the regioselectivity of the reaction.

For the carboxylation of cyclohexylbenzene, the cyclohexyl group, being an electron-donating alkyl group, directs incoming electrophiles to the ortho and para positions. The formation of the meta substituted product, this compound, is therefore a less favored pathway. Computational studies can quantify the energy differences between the transition states leading to the ortho, para, and meta isomers. The transition state for the meta attack is typically higher in energy because the positive charge in the resulting sigma complex cannot be effectively delocalized onto the cyclohexyl-bearing carbon.

DFT calculations allow for the precise geometric optimization of these transition states. A transition state is characterized by being a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. For example, in a hypothetical direct carboxylation of cyclohexylbenzene, the transition state would involve the partial formation of a C-C bond between the benzene ring and the electrophilic carbon of the carboxylating agent, and the partial breaking of a C-H bond on the ring.

Table 1: Hypothetical Transition State Properties for the Electrophilic Carboxylation of Cyclohexylbenzene (Model System) This table presents illustrative data based on typical DFT calculations for electrophilic aromatic substitution reactions, as specific data for this compound is not available.

| Parameter | Ortho Transition State | Meta Transition State | Para Transition State |

| Relative Energy (kcal/mol) | 0.0 | +2.5 to +4.0 | -0.5 to -1.5 |

| Imaginary Frequency (cm⁻¹) | -350 to -450 | -340 to -440 | -360 to -460 |

| Forming C-C Bond Length (Å) | ~2.1 | ~2.2 | ~2.1 |

| Breaking C-H Bond Length (Å) | ~1.3 | ~1.3 | ~1.3 |

Kinetic and Thermodynamic Parameters from Computational Data

Beyond mapping reaction pathways, computational chemistry provides quantitative data on the kinetic and thermodynamic feasibility of a reaction. By calculating the energies of reactants, transition states, and products, key parameters can be determined that dictate the rate and outcome of the chemical process.

Thermodynamic Parameters: Thermodynamic properties, such as the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for a reaction, indicate its spontaneity. A negative ΔG signifies a thermodynamically favorable process. For the synthesis of this compound, computational methods can predict whether the reaction is exothermic or endothermic and whether it is likely to proceed under given conditions.

Kinetic Parameters: Kinetics are governed by the activation energy (Ea) or the Gibbs free energy of activation (ΔG‡), which represents the energy barrier that must be overcome for the reaction to occur. A higher activation barrier corresponds to a slower reaction rate. Computational studies on related reactions, such as the decarboxylation of benzoic acid, have shown activation energies in the range of 40-65 kcal/mol, indicating that significant energy input is required. researchgate.netajgreenchem.com For the formation of this compound via electrophilic substitution, the activation energy for the meta pathway would be computationally predicted to be higher than for the ortho and para pathways, aligning with experimental observations of regioselectivity.

These parameters are derived from the potential energy surface calculated using quantum chemical methods. The transition state represents the peak of this energy barrier. The Arrhenius equation and transition state theory can then be used to estimate reaction rate constants at different temperatures based on the computed activation energies. koreascience.kr

Table 2: Illustrative Computational Kinetic and Thermodynamic Data for a Model Friedel-Crafts Reaction The following data is representative of values obtained for analogous Friedel-Crafts acylation reactions and serves as an example of the parameters that would be calculated for this compound synthesis.

| Parameter | Symbol | Calculated Value (kcal/mol) | Description |

| Activation Energy | Ea | +15 to +25 | The minimum energy required to initiate the reaction. |

| Enthalpy of Activation | ΔH‡ | +14 to +24 | The change in enthalpy in going from reactants to the transition state. |

| Gibbs Free Energy of Activation | ΔG‡ | +20 to +30 | The change in Gibbs free energy to reach the transition state; determines the reaction rate. |

| Enthalpy of Reaction | ΔHrxn | -10 to -20 | The net change in enthalpy for the overall reaction; indicates if it is exothermic (-) or endothermic (+). |

| Gibbs Free Energy of Reaction | ΔGrxn | -15 to -25 | The net change in Gibbs free energy; indicates if the reaction is spontaneous (-). |

Diversity of 3 Cyclohexylbenzoic Acid Derivatives and Analogs

Positional Isomers and Regioselectivity in Substituted Cyclohexylbenzoic Acids

The substitution pattern of the cyclohexyl group on the benzoic acid ring gives rise to three distinct positional isomers: 2-cyclohexylbenzoic acid, 3-cyclohexylbenzoic acid, and 4-cyclohexylbenzoic acid. cymitquimica.comnih.gov Each isomer possesses unique physical and chemical properties influenced by the spatial relationship between the bulky, non-polar cyclohexyl group and the polar, directing carboxyl group. cymitquimica.comju.edu.jo

The synthesis of a specific positional isomer is a challenge of regioselectivity. The directing effects of the substituents play a crucial role. The carboxyl group is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution. Conversely, the cyclohexyl group, as an alkyl substituent, is an ortho-, para-director. Therefore, the order of introduction of these groups onto the benzene (B151609) ring dictates the final product. For instance, Friedel-Crafts acylation of cyclohexylbenzene (B7769038) followed by oxidation would favor the para-isomer (4-cyclohexylbenzoic acid), while carboxylation of 3-cyclohexylphenyl magnesium bromide would yield the meta-isomer. The synthesis of specific, highly functionalized heterocyclic compounds often relies on controlling these regioselective reactions. beilstein-journals.orgbeilstein-journals.org

Table 1: Properties of Cyclohexylbenzoic Acid Isomers

| Property | 2-Cyclohexylbenzoic acid | This compound | 4-Cyclohexylbenzoic acid |

|---|---|---|---|

| CAS Number | 97023-48-8 scbt.com | 20029-51-0 | 20029-52-1 nist.gov |

| Molecular Formula | C₁₃H₁₆O₂ scbt.com | C₁₃H₁₆O₂ | C₁₃H₁₆O₂ nist.gov |

| Molecular Weight | 204.26 g/mol scbt.com | 204.26 g/mol | 204.26 g/mol nist.gov |

| Appearance | White to off-white crystalline solid cymitquimica.com | - | - |

| Solubility | Low in water; soluble in organic solvents like ethanol (B145695) and acetone (B3395972) cymitquimica.com | - | - |

Data for this compound is less commonly reported in readily available databases compared to its isomers.

Halogenated Derivatives and their Chemical Significance

Halogenation of the aromatic ring of cyclohexylbenzoic acids introduces a functional handle that is highly significant for further chemical transformations. The introduction of bromine or chlorine atoms, for example, creates valuable intermediates for cross-coupling reactions such as Suzuki, Stille, and Heck reactions. These reactions allow for the formation of carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of more complex molecular architectures.

The synthesis of halogenated benzoic acids can be achieved through various methods. Direct bromination of benzoic acid can be challenging but is possible under specific conditions. ijisrt.comorgsyn.org A common route involves the Sandmeyer reaction, starting from an amino-substituted benzoic acid. For example, 2-bromobenzoic acid can be prepared from anthranilic acid. prepchem.com The use of sulfuryl chloride is another method for the chlorination of aliphatic carboxylic acids, which demonstrates high selectivity with certain ring systems. orgsyn.org These halogenated derivatives are crucial building blocks in organic synthesis, allowing for the systematic modification of the core cyclohexylbenzoic acid structure.

Alkyl and Aryl Substituted Analogs

The introduction of additional alkyl or aryl groups onto the cyclohexylbenzoic acid scaffold further diversifies its chemical properties. Alkyl groups can be introduced through methods like Friedel-Crafts alkylation, although this can sometimes lead to polysubstitution and rearrangement. A more controlled method is Friedel-Crafts acylation followed by reduction of the resulting ketone.

Aryl-substituted analogs are typically synthesized using modern cross-coupling methodologies. For instance, a bromo-cyclohexylbenzoic acid ester can be coupled with an arylboronic acid (Suzuki coupling) or an arylstannane (Stille coupling) in the presence of a palladium catalyst to form a new carbon-carbon bond. This approach allows for the precise and high-yield synthesis of biaryl structures. For example, 4-phenoxybenzoic acid can be synthesized from p-chlorobenzoic acid and phenol. chemicalbook.com Similarly, methods have been developed for preparing derivatives of 4-ethylbenzoic acid. researchgate.net These substitutions can significantly impact the molecule's conformation, electronic properties, and potential for intermolecular interactions.

Heterocyclic Analogs Incorporating Cyclohexyl-Aromatic Acid Scaffolds

Replacing the benzene ring of this compound with a heterocyclic aromatic system leads to a class of compounds with distinct biological and chemical properties. Heterocycles are ubiquitous in medicinal chemistry, and incorporating a cyclohexyl-aromatic acid motif into a heterocyclic scaffold is a common strategy in drug design. Examples of relevant heterocyclic cores include pyridine, pyrimidine, and indole. mdpi.com

For instance, indole-2-carboxylic acid is a well-known heterocyclic analog of benzoic acid. mdpi.com The synthesis of cyclohexene (B86901) carboxylic acid derivatives has been explored for their potential as antitumor agents. researchgate.net The development of synthetic routes to access highly functionalized heterocyclic compounds, such as regioisomeric 1,2-oxazole derivatives, is an active area of research. beilstein-journals.org These complex scaffolds, which combine a cyclohexyl group, a carboxylic acid, and a heterocyclic ring, are valuable as building blocks for creating novel chemical entities.

Metal-Organic Complexes and Coordination Polymers based on Cyclohexylbenzoic Acid Ligands

The carboxylate group of cyclohexylbenzoic acid is an excellent ligand for coordinating with metal ions to form metal-organic complexes and coordination polymers. Aromatic carboxylic acids are widely used in the construction of these materials because their oxygen atoms can coordinate to metal centers in various modes (monodentate, bidentate chelating, bidentate bridging), leading to diverse structural architectures. frontiersin.org

Lanthanide complexes with aromatic carboxylate ligands are of particular interest due to their unique photophysical properties, such as long luminescence lifetimes and narrow emission bands. frontiersin.orgmdpi.com The aromatic part of the ligand can act as an "antenna," absorbing light energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelength. nih.govrsc.org While direct studies on this compound complexes are not abundant, research on structurally similar ligands like 2,4-dimethylbenzoic acid and various other substituted benzoic acids provides insight into their behavior. frontiersin.orgresearchgate.net These studies show the formation of discrete dimeric complexes or extended coordination polymers, with properties influenced by the steric and electronic nature of the substituents on the benzoic acid ligand. frontiersin.orgmdpi.com

Table 2: Examples of Lanthanide Complexes with Substituted Benzoic Acid Ligands

| Ligand | Lanthanide Ion (Ln) | Resulting Complex Structure | Reference |

|---|---|---|---|

| 2,4-Dimethylbenzoic Acid | Sm(III), Eu(III) | Dinuclear Complex: [Ln(2,4-DMBA)₃(5,5′-DM-2,2′-bipy)]₂ | frontiersin.org |

| 2,4-Dimethylbenzoic Acid | Pr(III) | Dinuclear Complex with solvate | frontiersin.org |

| 2,4-Dimethylbenzoic Acid | Tb(III), Dy(III) | Dinuclear Complex with co-ligands | frontiersin.org |

| 3-Dimethylamino Benzoic Acid | Gd(III), Tb(III) | Isostructural Dimeric Complexes | mdpi.com |

Role as Building Blocks in Complex Organic Synthesis

In the realm of complex organic synthesis, the strategic incorporation of specific structural motifs is paramount to achieving desired molecular architectures and functionalities. This compound serves as a valuable building block, offering a combination of a rigid benzoic acid core and a flexible, three-dimensional cyclohexyl group. This distinct combination allows for the construction of complex molecules with tailored properties for applications in medicinal chemistry and natural product synthesis.

The benzoic acid moiety provides a versatile handle for a variety of chemical transformations, most notably amide and ester bond formations, which are fundamental linkages in a vast array of biologically active compounds. The presence of the cyclohexyl ring introduces lipophilicity and conformational complexity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. For instance, derivatives of benzoic acid are integral to the synthesis of numerous pharmaceuticals dntb.gov.ua. The cyclohexyl group can influence how a molecule binds to a biological target, potentially enhancing its efficacy or selectivity.

While specific, publicly documented total syntheses commencing directly from this compound are not widespread, the principles of retrosynthetic analysis identify it as a logical precursor for targets containing a 3-substituted cyclohexylphenyl core. For example, in the discovery of novel CCR5 antagonists for anti-HIV-1 therapy, complex structures incorporating cyclohexyl groups have been synthesized, highlighting the importance of this aliphatic ring in bioactive molecule design nih.gov. The synthesis of such complex molecules often involves multi-step sequences where building blocks like this compound can be introduced to form key fragments of the final structure.

Contribution to Advanced Materials Science

The distinct molecular architecture of this compound, featuring both a rigid aromatic ring and a non-planar cycloaliphatic group, makes it a valuable component in the design of advanced materials with unique physical and chemical properties.

Precursors for Liquid Crystals and Optoelectronic Materials